![molecular formula C5H10N2 B180030 2,6-Diazaspiro[3.3]heptane CAS No. 174-77-6](/img/structure/B180030.png)

2,6-Diazaspiro[3.3]heptane

Vue d'ensemble

Description

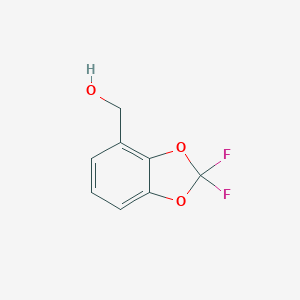

2,6-Diazaspiro[3.3]heptane is a chemical compound with the molecular formula C5H10N2 . It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da . It is also known by its German, French, and Index names .

Synthesis Analysis

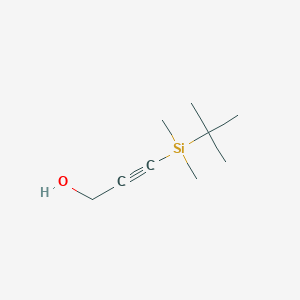

The synthesis of this compound has been reported in several studies . One method involves a concise and scalable synthesis of a this compound building block . Another method describes successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis

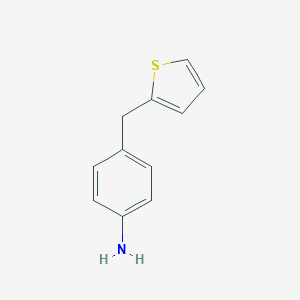

The this compound structure has been shown to be useful in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 129.5±10.2 °C . The compound has a molar refractivity of 28.4±0.4 cm3 .Applications De Recherche Scientifique

Réactions d'amination aromatique

- Synthèse et évolutivité: Des chercheurs ont rapporté une synthèse concise et évolutive d'un bloc de construction de 2,6-diazaspiro[3.3]heptane . Ce substitut structurel de la pipérazine s'est avéré utile dans les réactions d'amination des arènes.

Chimie médicinale

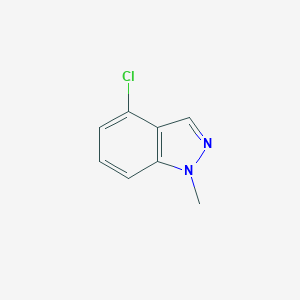

- Substitut structurel: Le this compound agit comme un substitut structurel de la pipérazine. Les chimistes médicinaux explorent son espace chimique pour concevoir de nouvelles petites molécules ayant des applications thérapeutiques potentielles .

- Candidats médicaments potentiels: Des chercheurs ont étudié son utilisation dans la préparation de bipyridines phényliques comme inhibiteurs de PD-1/PD-L1 pour le traitement du cancer . Ces composés sont prometteurs en immunothérapie et en oncologie.

Autres applications

N'oubliez pas que la polyvalence du this compound s'étend au-delà de ces domaines, et des recherches en cours pourraient révéler des applications encore plus excitantes ! 🧪🔬

Mécanisme D'action

Target of Action

The primary target of 2,6-Diazaspiro[3It has been used as a structural surrogate of piperazine . Piperazine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .

Mode of Action

The mode of action of 2,6-Diazaspiro[3Its structural similarity to piperazine suggests that it may interact with its targets in a similar manner . Piperazine acts as an agonist at certain neurotransmitter receptors, inducing a conformational change that results in altered signal transduction .

Biochemical Pathways

The specific biochemical pathways affected by 2,6-Diazaspiro[3Given its structural similarity to piperazine, it may influence neurotransmitter signaling pathways

Result of Action

The molecular and cellular effects of 2,6-Diazaspiro[3It has been suggested that it may be useful in the preparation of biphenyl pyridines as pd-1/pd-l1 inhibitors for treating cancer . This suggests that the compound may have potential antitumor effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAJFSYJMHNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617011 | |

| Record name | 2,6-Diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174-77-6 | |

| Record name | 2,6-Diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)